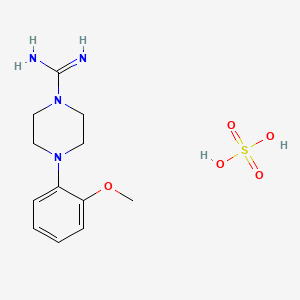
4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate
Overview
Description
4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate (4-MPCS), also known as 4-MPCS, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of 4-methoxy phenyl piperazine, which is a benzene ring with a nitrogen atom connected to a piperazine ring. 4-MPCS is a white-colored crystalline solid that is soluble in water. It is also a strong base, with a pKa of 8.2.
Scientific Research Applications
Serotonin Receptor Antagonist Activity
- 5-HT1A Serotonin Antagonist : A study by Raghupathi et al. (1991) explored analogues of 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, known for its high affinity as a 5-HT1A serotonin antagonist. They aimed to improve selectivity over alpha 1-adrenergic receptors through structural modifications, leading to compounds with enhanced 5-HT1A affinity and selectivity, indicating potential applications in studying and targeting the serotonin system Raghupathi et al., 1991.
Bacterial Persistence and Antibiotic Sensitivity
- Bacterial Persisters Targeting : Kim et al. (2011) demonstrated that a chemical compound selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This research presents a novel approach to combating bacterial persistence, a significant challenge in treating infections Kim et al., 2011.
Fluorescent Ligands for Receptor Visualization
- Environment-Sensitive Fluorescent Ligands : Lacivita et al. (2009) synthesized environment-sensitive fluorescent ligands based on 1-(2-Methoxyphenyl)piperazine derivatives for visualizing human 5-HT1A receptors. These compounds combine high receptor affinity with advantageous fluorescence properties for imaging applications Lacivita et al., 2009.
Novel Therapeutic Agents
- Anti-Inflammatory and Analgesic Agents : Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, including 1,3,5-triazines and oxadiazepines, showing significant COX-2 selectivity, analgesic, and anti-inflammatory activities. These findings suggest potential therapeutic applications for inflammation and pain management Abu-Hashem et al., 2020.
PET Imaging for Serotonin Receptors
- Serotonin 1A Receptors PET Imaging : Choi et al. (2015) evaluated 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) for quantifying 5-HT1A receptors in humans using PET imaging. This research offers insights into the potential of 18F-Mefway as a tool for studying serotonin receptors in the brain Choi et al., 2015.
properties
IUPAC Name |
4-(2-methoxyphenyl)piperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.H2O4S/c1-17-11-5-3-2-4-10(11)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4/h2-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHXOOZOXYKFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



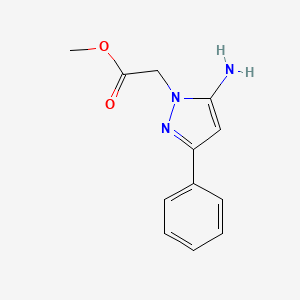



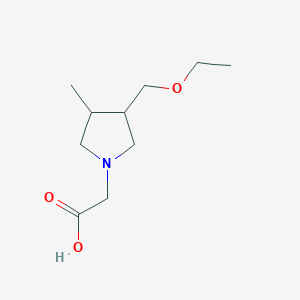
![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1492832.png)
![2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1492833.png)
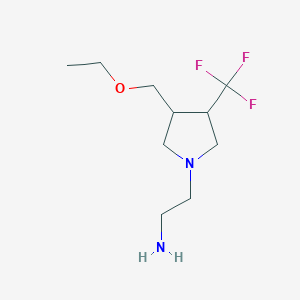

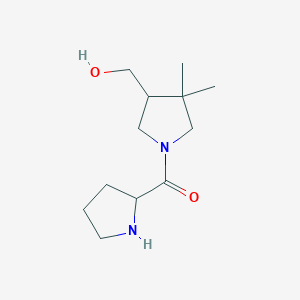
![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1492841.png)


